molecular formula C28H35N7O2 B11665792 2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11665792
M. Wt: 501.6 g/mol
InChI Key: ISWYZSJGVNKAGG-ZTKZIYFRSA-N
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Description

2-[(2E)-2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a triazine core substituted with piperidine and hydrazine moieties, along with a benzyloxy-methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and piperidine under controlled conditions. The benzyloxy-methoxyphenyl group is introduced via a condensation reaction with the appropriate aldehyde and hydrazine derivative. The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine core allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2E)-2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel polymers and materials with unique properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
  • 2-[(2E)-2-{[4-(METHOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

Uniqueness

The presence of both benzyloxy and methoxy groups in 2-[(2E)-2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE provides unique electronic and steric properties, making it distinct from other similar compounds

Properties

Molecular Formula

C28H35N7O2

Molecular Weight

501.6 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C28H35N7O2/c1-36-25-19-23(13-14-24(25)37-21-22-11-5-2-6-12-22)20-29-33-26-30-27(34-15-7-3-8-16-34)32-28(31-26)35-17-9-4-10-18-35/h2,5-6,11-14,19-20H,3-4,7-10,15-18,21H2,1H3,(H,30,31,32,33)/b29-20+

InChI Key

ISWYZSJGVNKAGG-ZTKZIYFRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=CC=CC=C5

Origin of Product

United States

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